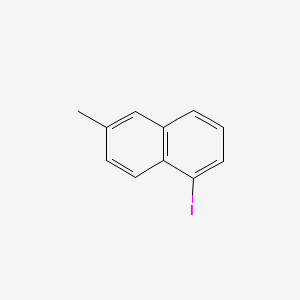

1-Iodo-6-methylnaphthalene

Description

Significance of Aryl Halides as Synthons in Modern Organic Synthesis

Aryl halides are indispensable synthons—building blocks whose molecular framework is incorporated into a larger structure—in modern organic synthesis. Their utility stems primarily from their participation in a wide variety of transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgthieme-connect.comacs.org The carbon-halogen bond in aryl halides, particularly aryl iodides, is susceptible to oxidative addition by low-valent transition metal complexes, most notably those of palladium. rsc.org This elementary step initiates catalytic cycles for powerful bond-forming reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions. thieme-connect.comrsc.org

These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are critical for assembling the complex skeletons of pharmaceuticals, agrochemicals, and organic electronic materials. researchgate.net The reactivity of the aryl halide is dictated by the nature of the halogen, following the general trend I > Br > Cl, making aryl iodides the most reactive coupling partners, often enabling reactions to proceed under milder conditions. The ability to use formamide (B127407) as an ammonia (B1221849) synthon for the direct synthesis of primary amides from aryl halides further highlights their versatility.

Overview of Naphthalene (B1677914) as a Core Aromatic Scaffold for Advanced Molecular Architectures

The naphthalene ring system is a privileged scaffold in chemistry. acs.orgnih.gov Composed of two fused benzene (B151609) rings, it is a planar, aromatic hydrocarbon that serves as the core structure for a multitude of natural products and synthetic compounds with significant biological and material properties. acs.orgekb.eg Its extended π-system allows for strong π-π stacking and van der Waals interactions, which are crucial for binding to biological receptors. acs.org

Consequently, the naphthalene motif is found in numerous FDA-approved drugs, demonstrating its broad therapeutic relevance. nih.govekb.egekb.eg Examples include:

Nafcillin (antibacterial) nih.govmdpi.com

Terbinafine and Tolnaftate (antifungal) nih.govmdpi.com

Propranolol (beta-blocker for cardiovascular conditions) acs.orgnih.gov

Naproxen (nonsteroidal anti-inflammatory drug) acs.org

Duloxetine (antidepressant) acs.orgnih.gov

Beyond medicine, naphthalene derivatives are integral to the development of organic materials, including dyes and organic light-emitting diodes (OLEDs), where their photophysical properties can be finely tuned through substitution. molaid.com The rigid structure of the naphthalene core provides a robust platform for creating structurally diverse molecules with a wide array of functions. mdpi.commdpi.com

Strategic Positioning of 1-Iodo-6-methylnaphthalene within Current Synthetic Landscapes and Research Foci

This compound (CAS No. 142882-54-0) is a specialized chemical intermediate strategically positioned for the synthesis of complex, substituted naphthalene-based molecules. molaid.combldpharm.comchemcd.com Its value is derived from the specific arrangement of its functional groups: the iodo group at the 1-position and the methyl group at the 6-position.

The iodine atom at the C-1 position serves as a highly reactive handle for synthetic transformations. As the most labile of the halogens in cross-coupling reactions, the C-I bond enables efficient participation in Suzuki, Sonogashira, and other palladium-catalyzed reactions, allowing for the introduction of a wide variety of substituents at this position. This reactivity makes it a superior synthon compared to its bromo or chloro analogues.

Therefore, this compound is a valuable building block for accessing specifically substituted 6-methylnaphthalene derivatives that might be difficult to synthesize through other routes. Its primary role in the current research landscape is that of a bespoke intermediate for creating targeted molecules in medicinal chemistry and materials science, where the precise placement of substituents on the naphthalene core is paramount for achieving desired functions.

Physicochemical and Structural Data

Below are data tables for this compound and the related parent compound, 1-methylnaphthalene (B46632), for comparison.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 142882-54-0 chemcd.com |

| Molecular Formula | C₁₁H₉I molaid.com |

| Molecular Weight | 268.09 g/mol molaid.com |

| Synonyms | 5-Iodo-2-methylnaphthalene chemcd.com |

Table 2: Comparative Properties of 1-Methylnaphthalene

| Property | Value | Source |

|---|---|---|

| CAS Number | 90-12-0 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₀ | sigmaaldrich.com |

| Molecular Weight | 142.20 g/mol | sigmaaldrich.com |

| Physical Form | Colorless Liquid | chemicalbook.com |

| Melting Point | -22 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 240-243 °C | sigmaaldrich.comchemicalbook.com |

| Density | 1.001 g/mL at 25 °C | sigmaaldrich.com |

Compound Reference Table

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOOLFDVBLRLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704776 | |

| Record name | 1-Iodo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142882-54-0 | |

| Record name | 1-Iodo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Chemical Synthesis of 1 Iodo 6 Methylnaphthalene

Direct Halogenation Approaches for Methylnaphthalene Systems

Direct iodination of 2-methylnaphthalene (B46627) presents a straightforward approach to obtaining 1-iodo-6-methylnaphthalene. However, controlling the regioselectivity of this electrophilic aromatic substitution is a critical challenge. The methyl group at the 2-position directs incoming electrophiles to various positions on the naphthalene (B1677914) ring, potentially leading to a mixture of isomers.

Regioselective Iodination Protocols (e.g., Electrophilic Iodination)

Electrophilic iodination is a common method for introducing an iodine atom onto an aromatic ring. Due to the low electrophilicity of molecular iodine, a potent electrophilic iodine species is often generated in situ using an oxidizing agent or a Lewis acid catalyst. asianpubs.orgnih.gov For 2-methylnaphthalene, the electron-donating methyl group enhances the reactivity of the naphthalene system towards electrophilic attack. asianpubs.org

The regioselectivity is governed by the electronic and steric effects of the methyl substituent. While multiple isomers are possible, the 1-position is often favored due to electronic activation. Various iodinating systems, such as iodine in the presence of an oxidizing agent like nitric acid or a silver salt, have been employed to facilitate this transformation. asianpubs.orgnih.gov The choice of reagents and reaction conditions can influence the isomeric ratio of the products. researchgate.net

Oxidative Iodination Strategies

Oxidative iodination methods utilize an oxidant to convert a nucleophilic iodide source, such as potassium iodide (KI) or molecular iodine (I₂), into a more reactive electrophilic iodine species. researchgate.net This approach is particularly useful for iodinating both activated and deactivated aromatic compounds. researchgate.net

Common oxidants include hydrogen peroxide, sodium iodate, and lead(IV) acetate. researchgate.netacs.orgacs.org For instance, the combination of KI and hydrogen peroxide in an acidic medium can generate an electrophilic iodine species capable of iodinating aromatic rings. researchgate.net The reaction of 2-methylnaphthalene under these conditions can lead to the formation of iodo-methylnaphthalene isomers, with the distribution depending on the specific protocol. ajrconline.orgbeilstein-journals.org

A study on the iodination of naphthalenes using an I₂-NaNO₂-HNO₃ system demonstrated that methylnaphthalenes are more reactive than naphthalene itself. asianpubs.org This enhanced reactivity can be leveraged to achieve iodination under milder conditions.

Metal-Catalyzed and Transition Metal-Free Iodination Systems

Both metal-catalyzed and transition-metal-free systems have been developed for the iodination of aromatic compounds. Metal catalysts, such as copper salts, can facilitate the iodination process, often under milder conditions than traditional methods. oup.com For example, alumina-supported copper(II) chloride has been shown to be an effective reagent for the direct iodination of various aromatic compounds, including 1-methylnaphthalene (B46632). oup.com

Transition-metal-free approaches have also gained attention. These methods often rely on the in situ generation of a highly reactive iodinating agent. researchgate.net For example, a system comprising bis(methanesulfonyl) peroxide and iodide has been reported for the regioselective iodination of (hetero)arenes. nih.gov Another approach involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid, which has been successful for the iodination of methoxy- or methyl-substituted aromatic compounds. organic-chemistry.org

Indirect Synthesis via Precursor Functionalization and Transformation

Indirect methods offer an alternative route to this compound by starting with a pre-functionalized naphthalene derivative and converting the existing functional group into an iodo group. These multi-step sequences can provide better control over regioselectivity.

Sandmeyer-Type Reactions from Aminonaphthalene Precursors

The Sandmeyer reaction is a classic and versatile method for converting an aromatic amino group into a variety of other functional groups, including halogens. lscollege.ac.inwikipedia.org This reaction proceeds via the formation of a diazonium salt from the corresponding primary aromatic amine, which is then treated with a copper(I) halide. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound using this method, the starting material would be 6-methyl-1-naphthylamine. The amine is first diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form 6-methylnaphthalene-1-diazonium salt. Subsequent treatment of this diazonium salt with a solution of potassium iodide, often in the presence of a copper catalyst, results in the displacement of the diazonium group by iodine, yielding the desired this compound. organic-chemistry.orglscollege.ac.in While the classic Sandmeyer reaction uses copper salts, the iodination of diazonium salts can often be achieved with potassium iodide alone, as the iodide ion itself can facilitate the decomposition of the diazonium salt. wikipedia.org

This method is particularly advantageous for achieving specific regiochemistry, as the position of the iodo group is predetermined by the position of the amino group on the starting material.

Halogen Exchange Methodologies

Halogen exchange reactions, most notably the Finkelstein reaction, provide a means to convert an aryl halide into an aryl iodide. iitk.ac.infrontiersin.org This reaction typically involves treating an aryl chloride or aryl bromide with an excess of an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide. iitk.ac.in

For the synthesis of this compound, a precursor such as 1-bromo-6-methylnaphthalene (B1594856) or 1-chloro-6-methylnaphthalene (B182114) would be required. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the iodide ion displaces the other halogen. The success of the aromatic Finkelstein reaction can be influenced by factors such as the nature of the leaving group (Br > Cl) and the presence of activating or deactivating groups on the aromatic ring. frontiersin.org

Copper catalysis has been shown to significantly improve the efficiency of the aromatic Finkelstein reaction, allowing for the conversion of aryl bromides to aryl iodides under relatively mild conditions. thieme-connect.com This catalytic system typically involves a copper(I) source, a ligand such as N,N'-dimethylethylenediamine, and sodium iodide. thieme-connect.com

Organometallic Precursor Routes (e.g., from Boronic Acids, Stannanes)

The use of organometallic intermediates provides a powerful and regioselective pathway to halogenated naphthalenes. These methods typically involve the preparation of an organometallic derivative of 6-methylnaphthalene, which is then converted to the target iodo-compound.

From Boronic Acids: While the direct conversion of a boronic acid to an iodo-naphthalene is less common than the well-known Suzuki coupling (which couples an organoboron compound with an organohalide), the necessary precursor, 6-methylnaphthalene-1-boronic acid, can be synthesized and utilized. thieme-connect.de The general strategy involves the formation of a carbon-iodine bond by replacing the boronic acid group. This transformation can be achieved using various iodinating agents under specific catalytic conditions. For instance, palladium-catalyzed reactions, which are fundamental to forming C-C bonds with boronic acids, can be adapted for C-I bond formation. thieme-connect.com

From Other Organometallics (Zinc): A notable route involves the generation of an organozinc intermediate from a more readily available starting material, such as a naphthyl sulfonate (e.g., tosylate). Preliminary research has shown that metal-catalyzed zinc insertion into naphthyl sulfonates is a viable strategy. tum.de In this approach, the model substrate 1-naphthyl tosylate is treated with zinc dust in the presence of a nickel catalyst. tum.de The resulting arylzinc species can be quenched with iodine to produce the corresponding 1-iodonaphthalene (B165133). tum.de This methodology offers a regiocontrolled route to the iodo-substituted naphthalene, where the position of the iodine is dictated by the initial position of the sulfonate group.

| Precursor Type | General Reaction | Reagents & Conditions | Key Features |

| Organoboron | Aryl Boronic Acid → Aryl Iodide | Iodinating agent (e.g., I₂, NIS), catalyst (e.g., Pd or Cu complex) | High regioselectivity; leverages well-established boronic acid synthesis. sci-hub.se |

| Organozinc | Aryl Sulfonate → Aryl Iodide (via Arylzinc) | 1. Zinc dust, Ni catalyst (e.g., NiCl₂(dppe)) 2. I₂ | Avoids harsh conditions of direct iodination; sulfonate group acts as a leaving group. tum.de |

Table 1: Overview of Organometallic Routes to Iodonaphthalenes.

The mechanism for the zinc-mediated route involves the oxidative addition of the nickel catalyst to the aryl sulfonate, followed by transmetalation with zinc to form the arylzinc species. Subsequent reaction with an electrophilic iodine source, such as molecular iodine (I₂), yields the final this compound product.

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes the use of safer solvents, recyclable catalysts, and high atom economy reactions. nih.gov

The use of water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and abundant. nih.gov The synthesis of iodinated aromatic compounds can be effectively carried out in aqueous media. A notable example is the iodination of naphthoquinones using a morpholine-iodine complex. researchgate.net This charge-transfer complex can be prepared and used for the efficient iodination of activated naphthalene systems in water. researchgate.net This method presents several advantages:

Easy Isolation : The product often precipitates from the aqueous solution and can be collected by simple filtration. researchgate.net

Reduced Waste : It avoids the use of volatile and often toxic organic solvents.

Safety : The use of water enhances the operational safety of the procedure.

While direct application to 6-methylnaphthalene requires appropriate activation, this aqueous methodology demonstrates a significant step towards sustainable iodination processes. The reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with the morpholine-iodine complex in water yields 2-hydroxy-3-iodo-1,4-naphthoquinone (B12301167) in good yield, showcasing the viability of this green approach. researchgate.net

The ability to recover and reuse a catalyst is crucial for both economic viability and environmental sustainability, particularly when precious metals are involved. ethz.ch In the context of synthesizing substituted naphthalenes, research has focused on developing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture. uni-goettingen.debenthamopen.com

For instance, copper-catalyzed oxidation reactions, which share mechanistic principles with some C-H functionalization reactions, have been performed using catalysts that can be recovered and reused with minimal loss of activity. nih.gov Metal-organic frameworks (MOFs) have been employed as catalysts for the oxidation of xanthene and fluorene, demonstrating that they can be easily recovered and recycled. nih.gov Similarly, silica-immobilized catalysts have been developed for various oxidation reactions, offering the advantage of simple filtration for catalyst separation and reuse. benthamopen.com

While specific catalyst recycling studies for the synthesis of this compound are not extensively documented, the principles are widely applicable. Developing a synthesis route that employs a heterogeneous palladium, nickel, or copper catalyst would allow for catalyst recovery and reuse, significantly improving the sustainability of the process. uni-goettingen.de

| Green Strategy | Example System/Principle | Advantages | Relevant Findings |

| Aqueous Media | Iodination with Morpholine-Iodine Complex in Water | Eliminates organic solvents, simplifies product isolation, enhances safety. | Efficient iodination of activated naphthoquinones has been demonstrated in water. researchgate.net |

| Catalyst Recycling | Heterogeneous/Immobilized Catalysts (e.g., on silica, MOFs) | Reduces cost and waste, minimizes metal leaching into the product. | Recyclable catalysts have been successfully used in various naphthalene functionalization and oxidation reactions. nih.govuni-goettingen.de |

Table 2: Green and Sustainable Approaches in Aromatic Iodination.

Solvent-Free and Aqueous Reaction Media

Advanced Synthetic Strategy Optimization and Scalability Considerations (Academic/Research Scale)

Optimizing a synthetic route involves maximizing the yield and purity of the desired product while minimizing reaction time, cost, and waste. For academic and research purposes, scalability—the ability to increase the reaction size from milligrams to grams—is also a critical factor. rsc.org

Optimization: The synthesis of multisubstituted naphthalenes via cycloaddition reactions with arynes has been optimized by screening various reaction parameters. rsc.org For example, in the reaction of 4-ethoxy-6-methyl-2-pyrone with an aryne precursor, optimization of temperature and reagent stoichiometry was crucial to achieving a high yield. rsc.orgrsc.org Increasing the temperature from room temperature to 50 °C and adjusting the molar ratio of the reactants significantly improved the efficiency of the naphthalene formation. rsc.org Such optimization studies are essential for developing robust and reliable synthetic protocols.

Scalability: A synthetic method's utility is greatly enhanced if it can be successfully scaled up. Several protocols for naphthalene synthesis have demonstrated good scalability at the research level.

A cycloaddition-based synthesis of a substituted naphthalene was successfully performed on a 1.0 mmol scale, indicating the potential for larger preparations. rsc.org

Palladium-catalyzed annulation reactions to form naphthalenes have been successfully conducted on a gram-scale, yielding excellent results. thieme-connect.com

A procedure for a large-scale (5 mmol) cross-coupling reaction to form a biaryl system highlights key considerations for scalability, such as managing exotherms, ensuring efficient mixing, and adapting purification methods (e.g., crystallization vs. chromatography). wiley-vch.de

When scaling up the synthesis of this compound, factors such as heat transfer, reagent addition rates, and the efficiency of post-reaction workup and purification become increasingly important. Column chromatography, which is convenient for small-scale purification, often becomes impractical for larger quantities, necessitating the development of crystallization or distillation procedures. wiley-vch.de

Reaction Mechanisms and Chemical Transformations Involving 1 Iodo 6 Methylnaphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd, Ni, Cu)

1-Iodo-6-methylnaphthalene serves as a versatile substrate in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.govsigmaaldrich.comthieme-connect.de These reactions, often catalyzed by palladium, nickel, or copper complexes, enable the introduction of diverse functional groups onto the naphthalene (B1677914) core. thieme-connect.detcichemicals.com

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively used for cross-coupling reactions involving aryl halides like this compound. sigmaaldrich.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination. nih.govuwindsor.ca

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid. tcichemicals.com This reaction is valued for its mild conditions and tolerance of various functional groups. tcichemicals.comprinceton.edu In the context of this compound, it can be coupled with various arylboronic acids to synthesize substituted binaphthyl compounds and other derivatives. researchgate.netresearchgate.net For instance, the coupling of 1-iodo-2-methylnaphthalene (B3178066) with 2-methyl-1-naphthylmagnesium bromide, a related reaction, has been shown to produce the cross-coupled product in high yield. researchgate.net The choice of ligands, bases, and solvents is crucial for the efficiency of the Suzuki-Miyaura reaction. tcichemicals.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| 1-Iodo-2-methoxynaphthalene (B1296216) | 2-Methylnaphthylboronic acid | [Pd2(dba)3]CHCl3, Ligand 106a, CsF | 2-Methoxy-2'-methyl-1,1'-binaphthyl | 77 | researchgate.net |

| 1-Iodo-2-methoxynaphthalene | 2-Methylnaphthylboronic acid | Pd(OAc)2, Ligand 112d, TBAF | 2-Methoxy-2'-methyl-1,1'-binaphthyl | - | researchgate.net |

| 4-Methyliodobenzene | Various arylboronic acids | Catalyst 1, TBAB, K3PO4 | Substituted biaryls | High | researchgate.net |

Data presented is illustrative of similar reaction types.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govlibretexts.org This reaction typically employs a palladium catalyst and a base. libretexts.orgorganic-chemistry.org While specific studies on the Heck reaction with this compound are not detailed in the provided results, the general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination. nih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples an aryl halide with a terminal alkyne, forming a C(sp2)-C(sp) bond. libretexts.orgmdpi.com This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction of this compound in a Sonogashira coupling would lead to the corresponding 1-alkynyl-6-methylnaphthalene derivative. The reaction typically proceeds at mild temperatures, often at room temperature, and is tolerant of a wide array of functional groups. libretexts.orgnih.gov

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |

| Heck | Pd(OAc)2, Ligand | K2CO3, Et3N | DMA, MeCN | 80-140 |

| Sonogashira | PdCl2(PPh3)2, CuI | Et3N, DIPA | Ionic Liquid, DMA | Room Temp - 55 |

This table represents typical conditions and may vary for specific substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgacs.org This reaction has become a cornerstone in synthetic chemistry for preparing arylamines. nih.gov While aryl iodides can be challenging substrates in some cases due to the formation of unreactive palladium dimers, the use of specific ligands and conditions, such as toluene (B28343) as a solvent, can facilitate the reaction. libretexts.org The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions would yield the corresponding N-substituted 6-methyl-1-naphthylamine. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. libretexts.org

Heck and Sonogashira Coupling Pathways

Copper-Catalyzed Cross-Coupling Methodologies

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are classical methods for forming C-C, C-N, C-O, and C-S bonds. mdpi.com While traditionally requiring harsh conditions, modern advancements have led to milder protocols. mdpi.com For substrates like this compound, copper catalysis can be employed for coupling with various nucleophiles. For example, copper-catalyzed coupling with thiophenol has been studied, and the mechanism is suggested to proceed via an oxidative addition-reductive elimination pathway involving Cu(III) intermediates. mdpi.comresearchgate.net These reactions can be used to introduce thioether linkages to the naphthalene core. thieme-connect.com

Nickel-Catalyzed and Iron-Catalyzed Coupling Alternatives

Nickel and iron catalysts have emerged as more economical and earth-abundant alternatives to palladium for cross-coupling reactions. thieme-connect.detcichemicals.com

Nickel-catalyzed couplings are effective for a range of transformations. wikipedia.org They can catalyze Suzuki-Miyaura type reactions and have shown utility in the coupling of aryl halides with organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling). wikipedia.orgresearchgate.net Nickel catalysts can be particularly effective for less reactive aryl chlorides and can be easier to remove from the reaction mixture. tcichemicals.com Nickel-catalyzed amination reactions have also been developed as an alternative to the Buchwald-Hartwig reaction. nih.gov

Iron-catalyzed cross-coupling reactions have gained significant attention due to the low cost and low toxicity of iron. beilstein-journals.orgmdpi.com Iron catalysts can mediate the coupling of alkyl halides with aryl Grignard reagents and have been used in reductive coupling reactions of alkyl halides with olefins and terminal alkynes. nih.govorganic-chemistry.org Mechanistic studies suggest that some iron-catalyzed reactions may proceed through radical intermediates. nih.gov While specific examples with this compound are not extensively detailed, the general reactivity patterns suggest its potential as a substrate in these emerging methodologies. beilstein-journals.org

Mechanistic Studies of Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)

The catalytic cycles involving this compound, a type of aryl iodide, are fundamental to many cross-coupling reactions. These cycles typically involve key steps like oxidative addition and reductive elimination, often facilitated by transition metal catalysts such as palladium or nickel. nih.govrsc.org

Oxidative Addition: This is often the initial step where the low-valent transition metal complex inserts into the carbon-iodine bond of this compound. This process leads to the formation of a higher oxidation state organometallic intermediate. For instance, a Pd(0) catalyst would be oxidized to a Pd(II) species. thieme-connect.com The C-I bond is the most reactive among halogens for this step due to its lower bond dissociation energy.

Reductive Elimination: This is the final step in many cross-coupling reactions, where the newly formed C-C or C-heteroatom bond is created, and the catalyst is regenerated in its lower oxidation state. rsc.orgacs.org For example, a diaryl Pd(II) complex would reductively eliminate the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. The facility of this step is crucial for high catalytic turnover.

Mechanistic studies have provided insights into the intricacies of these cycles. For example, in nickel-catalyzed cross-coupling reactions, the involvement of one-electron redox processes featuring Ni(III) species as key intermediates has been proposed and investigated. nih.gov The reaction of a nickel(II) bis(amido) complex with 1-iodonaphthalene (B165133) (a related compound) showed that the reaction can be sluggish and produce byproducts, highlighting the importance of understanding the stoichiometry and the role of additives in optimizing the catalytic cycle. nih.gov In some cases, two equivalents of the organometallic intermediate are required for efficient conversion of the aryl halide. nih.gov

The nature of the intermediates and the sequence of elementary steps can be influenced by various factors, including the ligands on the metal, the solvent, and the specific nucleophile used in the coupling reaction. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model the transition states and intermediates in these catalytic cycles to understand the energetics and stereochemical outcomes of the reactions. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. byjus.com Unlike aliphatic SN1 and SN2 reactions, the conventional SNAr mechanism typically proceeds through a two-step addition-elimination sequence. libretexts.orgnih.gov

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine atom in this compound. This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq The aromaticity of the naphthalene ring is temporarily lost in this step, making it the rate-determining step. uomustansiriyah.edu.iq

Step 2: Elimination of the Leaving Group In the second, faster step, the leaving group (iodide ion) is expelled, and the aromaticity of the naphthalene ring is restored, yielding the final substitution product. uomustansiriyah.edu.iq

For a conventional SNAr reaction to occur readily, the aromatic ring usually needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgpressbooks.pubqorganica.es These groups stabilize the negative charge of the Meisenheimer complex through resonance. While this compound itself lacks strong electron-withdrawing groups, SNAr reactions can still be forced under harsh conditions, such as high temperatures or the use of very strong nucleophiles. libretexts.org The efficiency of the reaction is also influenced by the nature of the leaving group, with iodide being a good leaving group.

Recent studies have also explored the possibility of a concerted SNAr mechanism, where the bond-making and bond-breaking occur in a single step, thus avoiding a high-energy intermediate. nih.govnih.govresearchgate.net

The Radical Nucleophilic Aromatic Substitution (SRN1) mechanism offers an alternative pathway for the substitution of the iodo group in this compound, particularly when conventional SNAr conditions are not favorable. wikipedia.org This mechanism is a chain reaction involving radical and radical anion intermediates and does not require strong electron-withdrawing groups on the aromatic ring. wikipedia.orginflibnet.ac.in

The SRN1 mechanism generally proceeds through the following steps: inflibnet.ac.in

Initiation: The reaction is initiated by the transfer of a single electron to the this compound substrate, often from a radical initiator or through photochemical or electrochemical means. This forms a radical anion.

Propagation:

The radical anion fragments, losing an iodide ion to form a 6-methyl-1-naphthyl radical.

This aryl radical then reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of this compound, forming the substitution product and regenerating the initial radical anion to continue the chain.

Termination: The chain reaction can be terminated by various processes, such as the aryl radical abstracting a hydrogen atom. wikipedia.org

SRN1 reactions are synthetically useful for forming C-C and C-heteroatom bonds. arkat-usa.orgresearchgate.net For example, the reaction of 1-iodo-2-methoxynaphthalene with the anion of 2-naphthol (B1666908) via an irradiated SRN1 mechanism has been used to synthesize binaphthyl derivatives. arkat-usa.org The yields in these reactions can be influenced by kinetic factors of the radical-nucleophile coupling step. arkat-usa.org The involvement of radical intermediates in these reactions can be confirmed by the use of radical scavengers, which would suppress the reaction. wikipedia.org

Conventional SNAr Mechanisms

Directed Arylation and C-H Functionalization Strategies

Directed arylation and C-H functionalization are powerful strategies for the synthesis of complex aromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org These methods involve the selective activation of a C-H bond, often guided by a directing group on the substrate.

While specific studies on directed arylation of this compound are not prevalent in the provided search results, the general principles can be applied. In the context of naphthalenes, directing groups can steer the functionalization to a specific position. For instance, a directing group at a particular position on the naphthalene ring can facilitate ortho-C-H activation.

Recent advancements have focused on transition metal-free C-H functionalization methods. tu-dortmund.de For example, the use of ruthenium catalysts has enabled three-component reactions for the synthesis of multifunctional naphthalenes. rsc.org Mechanistic studies suggest that these reactions can proceed through radical pathways. rsc.org

In the context of this compound, the iodo group itself can be a precursor for further functionalization through cross-coupling reactions, while a directing group could be installed elsewhere on the naphthalene scaffold to enable C-H activation at another site. This would allow for the sequential and regioselective introduction of different substituents.

Furthermore, strategies for directed nucleophilic aromatic substitution (dSNAr) have been developed for ortho-iodobenzamides, where the reaction is ortho-specific and does not require a strong electron-withdrawing group. rsc.org This suggests the potential for developing similar directed strategies for naphthalene systems.

Reductive Dehalogenation and Aromatization Pathways

Reductive dehalogenation is a reaction where the carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond. For this compound, this would result in the formation of 2-methylnaphthalene (B46627). This transformation can occur through various mechanisms, including catalytic hydrogenation, reaction with reducing agents, or as a side reaction in other transformations.

Aromatization pathways often involve the transformation of a non-aromatic or partially aromatic precursor into a fully aromatic system. researchgate.net While this compound is already aromatic, it can be a product of aromatization reactions starting from precursors like dihydronaphthalenes. researchgate.net For example, the aromatization of a substituted 1,2-dihydronaphthalene (B1214177) could lead to the formation of a naphthalene derivative. researchgate.net

In some catalytic cycles, reductive dehalogenation can be an undesired side reaction. For instance, in cross-coupling reactions, the aryl radical intermediate in an SRN1 process can abstract a hydrogen atom, leading to the dehalogenated product instead of the desired coupled product. wikipedia.org

The table below summarizes some reactions related to these pathways for naphthalene derivatives.

| Reaction Type | Substrate/Precursor | Product | Reagents/Conditions | Reference |

| Oxidation | 2-Methylnaphthalene | Menadione (B1676200) (2-methyl-1,4-naphthoquinone) | Chromium(IV) oxide, acetic acid | beilstein-journals.org |

| Oxidative Demethylation | 2-Methyl-1,4-dimethoxynaphthalene | Menadione | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | beilstein-journals.org |

| Aromatization | Enyne-tethered allylic alcohols | Substituted naphthalenes | Palladium complex | thieme-connect.com |

| Aromatization/C-H Insertion | Enediynes | Functionalized benzenes | Ruthenium catalyst | acs.org |

Photo-induced and Electro-chemical Reactions Involving C-I Bond Activation

The carbon-iodine bond in this compound is susceptible to cleavage under photochemical and electrochemical conditions, providing green and efficient alternatives to traditional chemical activation methods. acs.org

Photo-induced Reactions: Photo-induced reactions often involve the homolytic cleavage of the C-I bond upon absorption of light, generating an aryl radical. This process can initiate radical chain reactions, such as the SRN1 mechanism. researchgate.net The use of a photocatalyst can facilitate single electron transfer (SET) to the aryl iodide, leading to the formation of a radical anion which then fragments to the aryl radical. researchgate.net These photo-induced methods are often mild and compatible with a wide range of functional groups. researchgate.net

Electrochemical Reactions: Electrochemistry offers another powerful tool for C-I bond activation. By applying an electrical potential, an electron can be transferred to this compound, initiating a radical reaction. This approach can be used for various transformations, including C-H arylation and cross-coupling reactions. acs.org For example, electrochemical iodination followed by arylation has been reported for arylpyridines in a one-pot synthesis. acs.org

Electrochemical methods can also be used for reductive dehalogenation. The precise control over the reaction conditions afforded by electrochemistry can lead to high selectivity and efficiency.

The table below provides examples of photo-induced and electrochemical reactions involving aryl iodides.

| Reaction Type | Substrate | Product | Reagents/Conditions | Key Feature | Reference |

| Photo-induced SRN1 | 1-Iodo-2-methoxynaphthalene | 2'-Methoxy-1,1'-binaphthalenyl-2-ol | Anion of 2-naphthol, liquid ammonia (B1221849), irradiation | Synthesis of biaryls | arkat-usa.org |

| Photo-oxidative Synthesis | Iodobenzene | Iodosylbenzene | Polymer supported cationic porphyrin (photosensitizer) | Green synthesis of hypervalent iodine reagent | researchgate.net |

| Electrochemical Homocoupling | Aryl-pyridines | Biaryls | Pd(OAc)2, Iodine (redox mediator), anodic oxidation | Regioselective C-C bond formation | acs.org |

| Electrochemical Iodination/Arylation | Arylpyridines | Arylated pyridines | One-pot synthesis | C-H activation | acs.org |

Mechanistic Insights into Carbon-Iodine Bond Activation (e.g., Homolytic, Heterolytic Cleavage)

The activation of the carbon-iodine (C-I) bond in this compound is a critical step that initiates its participation in a variety of chemical transformations. The nature of this bond cleavage can be broadly categorized into homolytic and heterolytic pathways, each influenced by the reaction conditions, reagents, and the electronic properties of the naphthalene ring system.

Homolytic Cleavage

Homolytic cleavage of the C-I bond results in the formation of an aryl radical and an iodine radical. This pathway is often initiated by light (photochemical reactions), heat (thermolysis), or through single-electron transfer (SET) processes involving metals or radical initiators.

Research into the photochemistry of iodoarenes has shown that the C-I bond can undergo homolysis upon UV irradiation to generate an aryl radical. acs.org This reactivity allows for subsequent reactions such as hydrogen abstraction or addition to other molecules. For instance, in a process analogous to that described for other aryl halides, the photolytically generated 6-methylnaphthyl radical could be trapped by molecular oxygen to form hydroxylated products. acs.org

The electrochemical reduction of 1-halonaphthalenes provides further insight into radical-mediated pathways. While the reduction of 1-chloronaphthalene (B1664548) is suggested to proceed at least partially through a radical intermediate, the mechanism for iodo derivatives is more complex and may involve different pathways. cdnsciencepub.com However, the use of radical clock substrates in related nickel-catalyzed cross-coupling reactions of aryl iodides has provided evidence for the formation of radical intermediates resulting from the reduction of the alkyl halide. nih.gov

Heterolytic Cleavage

Heterolytic cleavage involves the breaking of the C-I bond to form a pair of ions: an aryl cation and an iodide anion, or an aryl anion and an iodonium (B1229267) cation. This type of cleavage is typically facilitated by the presence of Lewis acids, strong bases, or oxidizing agents.

Oxidative Activation: The iodine atom in this compound can be oxidized to a hypervalent state, which dramatically increases the lability of the C-I bond and facilitates nucleophilic attack on the naphthalene ring. acs.org Reagents like peroxy acids or other strong oxidants can convert the iodo group into an iodosyl (B1239551) or iodyl group, making the aryl moiety a much better leaving group. This strategy is foundational in hypervalent iodine chemistry, enabling a wide range of transition-metal-free arylations. acs.org The reactivity of hypervalent iodine reagents is based on the strong electrophilicity of the iodine center and the high leaving group ability of the aryl iodine group. acs.org

Metal-Catalyzed Activation: In many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the activation of the C-I bond is mediated by a transition metal catalyst, such as palladium or nickel. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a low-valent metal center (e.g., Pd(0) or Ni(0)). This is a two-electron process that can be considered a form of heterolytic cleavage, where the C-I bond breaks and two new bonds are formed with the metal, resulting in a metal-aryl-iodide intermediate (e.g., LnM(Ar)(I)).

Studies on nickel-catalyzed cross-coupling reactions with 1-iodonaphthalene have provided detailed mechanistic evidence for the involvement of Ni(I), Ni(II), and Ni(III) intermediates, supporting mechanisms that feature one-electron redox events. nih.gov The reaction of a Ni(II) bis(amido) complex with 1-iodonaphthalene led to the formation of the cross-coupled product, alongside homocoupled bi-products, indicating a complex reaction network. nih.gov The efficiency of such catalytic cycles can be significantly influenced by the equilibrium between different nickel oxidation states. nih.gov

Electrochemical Reduction: Electrochemical studies on 1-halonaphthalenes suggest that for iodo-derivatives, the reduction mechanism might involve a simultaneous transfer of two electrons or the formation of an organometallic intermediate, leading to a carbanionic species rather than a free radical. cdnsciencepub.com This aryl anion can then be protonated by a suitable source in the reaction medium.

The following table summarizes the key mechanistic pathways for C-I bond activation in aryl iodides, which are applicable to this compound.

| Activation Method | Cleavage Type | Key Intermediates | Initiating Conditions/Reagents | Typical Subsequent Reactions |

| Photolysis | Homolytic | Aryl radical, Iodine radical | UV light | Hydrogen abstraction, Addition to π-systems |

| Radical Initiation | Homolytic | Aryl radical | Radical initiators (e.g., AIBN), Single Electron Transfer (SET) reagents | Polymerization, Radical cyclization |

| Oxidative Activation | Heterolytic | Hypervalent iodine species (e.g., Aryl-I(III)-X₂, Aryl-I(V)=O₂) | Strong oxidizing agents (e.g., m-CPBA, Oxone) | Nucleophilic aromatic substitution |

| Transition Metal Catalysis | Heterolytic (Oxidative Addition) | Organometallic complex (e.g., LₙM(Ar)(I)) | Low-valent transition metals (e.g., Pd(0), Ni(0)) | Cross-coupling reactions (Suzuki, Heck, etc.) |

| Strong Base | Heterolytic | Aryl anion (via metal-halogen exchange or deprotonation) | Organolithium reagents, Grignard reagents | Reaction with electrophiles |

| Electrochemical Reduction | Mixed/Heterolytic | Radical anion, Aryl anion, Organometallic species | Applied electrical potential | Protonation, Dimerization |

Theoretical and Computational Investigations of 1 Iodo 6 Methylnaphthalene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivityresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgacs.org It is particularly effective for calculating molecular geometries, energies, and other properties that govern reactivity. acs.org For 1-iodo-6-methylnaphthalene, DFT studies, often using functionals like B3LYP, provide a detailed picture of its electronic landscape. nih.govrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy, shape, and distribution of these orbitals in this compound are crucial for predicting its behavior in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. libretexts.org In this compound, the HOMO is expected to be a π-orbital distributed primarily across the naphthalene (B1677914) ring system. The LUMO, conversely, is the lowest energy orbital that can accept electrons, defining the molecule's electrophilic character. libretexts.org The presence of the electron-withdrawing iodine atom significantly influences the LUMO, lowering its energy and localizing it partly on the C-I bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations for related aromatic compounds provide a reference for the expected FMO properties of this compound. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations for Related Naphthalene Compounds Note: This table presents typical values for related compounds to illustrate the expected range for this compound. Actual values require specific calculation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 1-Methylnaphthalene (B46632) | -5.58 | -0.89 | 4.69 |

| Naphthalene | -6.15 | -1.05 | 5.10 |

| Expected for this compound | ~ -5.7 to -6.0 | ~ -1.2 to -1.5 | ~ 4.2 to 4.8 |

The distribution of electron density within this compound is uneven due to the different electronegativities of its constituent atoms. A Molecular Electrostatic Potential (MEP) map visually represents the net electrostatic effect of the molecule's electrons and nuclei, highlighting regions of positive and negative potential.

On an MEP map, red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are typically found around the π-system of the aromatic rings. Blue or green areas signify electron-deficient regions with positive electrostatic potential, making them targets for nucleophilic attack. nih.gov A significant feature for iodo-substituted aromatics is the presence of a region of positive electrostatic potential on the iodine atom, known as a "sigma-hole" (σ-hole), located along the axis of the C-I bond. researchgate.net This σ-hole is a key factor in the molecule's ability to form halogen bonds. researchgate.net

Natural Population Analysis (NPA) or similar charge analysis methods can quantify the partial atomic charges, revealing the electron-donating nature of the methyl group and the electron-withdrawing effect of the iodine atom, which polarizes the C-I bond. researchgate.net

A halogen bond (XB) is a non-covalent interaction between the electrophilic region (σ-hole) on a halogen atom and a Lewis base (e.g., an atom with lone pairs or a π-system). researchgate.netresearchgate.net The iodine atom in this compound is an effective halogen bond donor due to its large, polarizable electron cloud, which results in a prominent σ-hole. odu.edu

These interactions are highly directional and can play a significant role in crystal engineering, molecular recognition, and directing the course of chemical reactions. researchgate.netnih.gov In the context of reactivity, the formation of a halogen bond can activate the C-I bond towards nucleophilic substitution by increasing the electrophilicity of the carbon atom attached to the iodine. odu.edu This pre-activation step can lower the energy barrier for subsequent bond-breaking or bond-forming processes. acs.org The strength of these interactions depends on the halogen (I > Br > Cl) and the nature of the XB acceptor. odu.edu

Charge Distribution and Electrostatic Potential Mapping

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ijbiotech.comnih.gov For a semi-rigid molecule like this compound, MD simulations can provide insights into its conformational dynamics, particularly the rotation of the methyl group, and its interactions with other molecules, such as solvents or reactants. nih.gov

By simulating the molecule's trajectory, MD can explore the potential energy surface, identify low-energy conformations, and analyze intermolecular interactions like van der Waals forces, π-π stacking, and halogen bonding in a dynamic environment. researchgate.net In solution, these simulations can reveal how solvent molecules arrange around the solute and influence its conformational preferences and reactivity. While large-scale conformational changes are not expected for the rigid naphthalene core, the dynamics of its interactions are crucial for understanding its behavior in condensed phases. nih.gov

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions. acs.orgresearchgate.net By identifying reactants, products, intermediates, and, most importantly, transition states, these calculations can elucidate reaction mechanisms and predict activation energies and reaction rates. rsc.org For this compound, such calculations are vital for understanding reactions involving the C-I bond, such as cross-coupling reactions or substitutions.

Methods like DFT are used to optimize the geometries of stationary points along a reaction coordinate and calculate their energies. rsc.orgunh.edu Locating a transition state (a first-order saddle point on the potential energy surface) allows for the calculation of the activation barrier (ΔG‡), which is the energy required to proceed from reactants to products. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then verify that a located transition state correctly connects the desired reactants and products. rsc.org

The carbon-iodine bond is the most reactive site in this compound and its cleavage is central to many of its chemical transformations. This bond can break in two primary ways:

Homolytic Fission (Homolysis): The C-I bond breaks symmetrically, with one electron from the bonding pair going to the carbon and one to the iodine. This process generates a 6-methyl-1-naphthyl radical and an iodine radical. The energy required for this is the homolytic bond dissociation energy (BDE). byjus.com

Heterolytic Fission (Heterolysis): The bond breaks asymmetrically, with both electrons from the bonding pair being retained by one atom, typically the more electronegative one (iodine). This generates a 6-methyl-1-naphthyl cation and an iodide anion. byjus.com

The C-I bond in aryl iodides is significantly weaker than C-Br or C-Cl bonds, making it more susceptible to cleavage. Quantum chemical calculations can provide precise values for these bond dissociation energies, which are crucial for predicting whether a reaction will proceed through a radical or an ionic pathway under specific conditions (e.g., thermal, photochemical, or electrochemical). acs.orgresearchgate.net

Table 2: Typical Calculated Carbon-Halogen Bond Dissociation Energies (BDE) in Aromatic Systems Note: Values are representative and can vary based on the specific molecular structure and computational method.

| Bond Type | Bond Dissociation Energy (Homolytic) (kJ/mol) |

| Aryl—F | ~500-530 |

| Aryl—Cl | ~390-410 |

| Aryl—Br | ~330-350 |

| Aryl—I | ~270-290 |

Computational Modeling of Catalytic Cycles and Intermediate Stability

Computational modeling, particularly using Density Functional Theory (DFT), provides significant insights into the reaction mechanisms involving this compound, especially in transition-metal-catalyzed cross-coupling reactions. These theoretical studies help elucidate the intricate steps of catalytic cycles, predict the stability of transient intermediates, and understand the factors governing reaction outcomes.

A common application for this compound is in palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings. The generally accepted catalytic cycle for these reactions involves three primary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.

Oxidative Addition: The cycle typically initiates with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. DFT calculations on similar iodo-naphthalene systems have shown that this step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar Pd(II) intermediate. chinesechemsoc.org The activation free energy for the oxidative addition of 1-iodonaphthalene (B165133) to a palladium catalyst has been computationally determined, providing a quantitative measure of this crucial first step. chinesechemsoc.org The presence of the electron-donating methyl group at the 6-position of the naphthalene ring is expected to subtly influence the electron density of the aromatic system and, consequently, the kinetics of this step compared to unsubstituted iodonaphthalene.

In some catalytic systems, transient metal(III) or metal(IV) species have been proposed and investigated computationally. For instance, in copper-catalyzed reactions, the stability of Cu(III) intermediates formed after oxidative addition of an aryl iodide is a key factor. rsc.org DFT calculations have been used to compare the relative stabilities of different isomers of these high-valent intermediates, which can dictate the subsequent reductive elimination pathway. rsc.org

The table below presents hypothetical relative energy data for key intermediates in a palladium-catalyzed Suzuki-Miyaura reaction of this compound, based on values reported for analogous systems.

| Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Pd(0) + Aryl-Iodide | Initial reactants | 0.0 |

| TS1 (Oxidative Addition) | Transition state for C-I bond activation | +8.6 |

| Pd(II)-Aryl Intermediate | Product of oxidative addition | -5.2 |

| TS2 (Transmetalation) | Transition state for aryl group transfer | +15.5 |

| Pd(II)-Diaryl Intermediate | Product of transmetalation | -12.0 |

| TS3 (Reductive Elimination) | Transition state for C-C bond formation | +5.0 |

| Pd(0) + Biaryl Product | Final products | -25.0 |

Note: Data is representative and derived from computational studies on analogous aryl iodide systems for illustrative purposes. chinesechemsoc.org

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate, which forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst. Computational studies help to confirm that this step is typically facile and highly exergonic, driving the catalytic cycle forward.

Quantitative Structure-Reactivity Relationship (QSAR) Predictions

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools used to predict the reactivity or other properties of chemical compounds based on their molecular structure. For this compound, QSAR models can be developed to predict its behavior in various chemical reactions, such as its reaction rate constant or its potential for biotransformation. tandfonline.comwur.nl

The development of a QSAR model involves calculating a set of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors are then used in a multivariate linear regression or other machine learning model to correlate with experimentally determined reactivity data. rsc.org

For substituted naphthalenes, relevant descriptors often fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. dergipark.org.tr For an electrophilic reaction, a higher HOMO energy might correlate with higher reactivity.

Steric Descriptors: These account for the size and shape of the molecule. The presence of the methyl group and the iodine atom at specific positions on the naphthalene core creates a unique steric profile that can influence how the molecule interacts with catalysts or other reactants.

Topological and Physicochemical Descriptors: These can include molecular weight, logP (a measure of lipophilicity), and various indices that describe molecular branching and connectivity. publish.csiro.aumdpi.com

A study on the peroxy-acid treatment of substituted naphthalenes utilized Property-Encoded Surface Translator (PEST) descriptors, calculated from DFT-optimized structures, to predict reaction rate constants. tandfonline.comresearchgate.net Models using descriptors such as the minimum local ionization potential were found to be highly predictive. tandfonline.comresearchgate.net Such an approach could be applied to predict the reactivity of this compound in similar oxidative processes.

The table below lists key molecular descriptors that would be relevant for a QSAR model of this compound and their likely influence on reactivity.

| Descriptor Class | Specific Descriptor | Predicted Influence on Reactivity |

|---|---|---|

| Electronic | HOMO Energy | Higher values may increase reactivity in electrophilic reactions. |

| Electronic | LUMO Energy | Lower values may increase reactivity in nucleophilic reactions or with metal catalysts. |

| Electronic | Partial Charge on C1-Carbon | Influences susceptibility to nucleophilic or electrophilic attack at the site of the C-I bond. |

| Steric | Taft Steric Parameter (Es) | Quantifies the steric hindrance around the reaction center, affecting catalyst approach. |

| Physicochemical | logP | Affects solubility and phase-transfer characteristics, which can be crucial in multiphasic reaction systems. |

| Quantum Chemical | C-I Bond Dissociation Energy | Directly relates to the energy required for oxidative addition, a key step in many catalytic cycles. |

By building a QSAR model with these and other descriptors for a series of related naphthalene compounds, the reactivity of this compound could be accurately predicted without the need for extensive experimental screening. chemrxiv.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Iodo 6 Methylnaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignmentsresearchgate.net

High-resolution NMR spectroscopy is an indispensable technique for the detailed structural analysis of 1-iodo-6-methylnaphthalene and its derivatives. mdpi.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)nih.gov

While 1D NMR provides fundamental information, complex structures often necessitate the use of two-dimensional (2D) NMR experiments to resolve overlapping signals and establish definitive correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically over two to three bonds. emerypharma.comepfl.ch For this compound, COSY would reveal the coupling between adjacent aromatic protons on the naphthalene (B1677914) ring system, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. emerypharma.comepfl.ch This is crucial for assigning the ¹³C signals of the protonated carbons in the naphthalene core and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. epfl.ch HMBC is particularly valuable for identifying quaternary carbons, such as the carbon bearing the iodine (C-1) and the carbon of the methyl group attachment (C-6), by observing correlations from nearby protons. For instance, the protons of the methyl group would show a correlation to C-6 and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. princeton.edu This is especially useful for determining the substitution pattern and for studying the conformation of derivatives. For example, a NOESY experiment could show a spatial correlation between the methyl protons and the proton at the C-5 or C-7 position, confirming their proximity.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals in this compound and its derivatives, even in cases of significant signal overlap in the 1D spectra. ufrrj.brresearchgate.net

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in their crystalline state. researchgate.netox.ac.uksoton.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field.

For this compound, ssNMR can be used to:

Determine the number of crystallographically independent molecules in the unit cell.

Characterize intermolecular interactions, such as π-π stacking between the naphthalene rings.

Study the local environment of the iodine and methyl substituents within the crystal lattice.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions to obtain higher resolution spectra. aip.orgacs.org

Dynamic NMR Studies for Rotational Barriers (if applicable to derivatives)benchchem.com

Dynamic NMR (DNMR) is used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes and restricted rotation around single bonds. montana.edu For certain derivatives of this compound, particularly those with bulky substituents that hinder free rotation, DNMR can be employed to determine the energy barriers associated with these dynamic processes. scielo.org.mxmdpi.com

By monitoring the changes in the NMR lineshape as a function of temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. montana.edumdpi.com For example, if a derivative contains a substituent with a rotational barrier, the NMR spectrum at low temperatures might show separate signals for the different conformers. As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into a single time-averaged signal. mdpi.com

Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Ratiosresearchgate.netscielo.org.mx

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. msu.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Compositionresearchgate.net

High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). msesupplies.com This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. acs.orgrsc.orgrsc.org For this compound (C₁₁H₉I), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental formulas.

| Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement, leading to the determination of the elemental composition. |

Mechanistic Interpretation of Fragmentation Patternsresearchgate.netacs.org

In mass spectrometry, molecules are ionized, often leading to the formation of a molecular ion (M⁺•). This ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. msu.edu The pattern of these fragments is unique to the molecule's structure and can be used for its identification.

For this compound, the fragmentation pathways are influenced by the naphthalene core, the iodine substituent, and the methyl group. Common fragmentation processes include:

Loss of the iodine atom: The C-I bond is relatively weak and can cleave to form a stable naphthylmethyl cation.

Loss of a methyl radical: Cleavage of the methyl group can occur.

Rearrangements: The initial fragments can undergo further rearrangements to form more stable ions. nih.gov

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for confirming the constitution and configuration of novel compounds. For derivatives of this compound, particularly those containing chiral centers, single-crystal X-ray diffraction (SCXRD) is indispensable for establishing the absolute stereochemistry.

The crystal structures of numerous substituted naphthalene derivatives have been determined, providing a foundational understanding of their solid-state behavior. nih.govacs.org For example, the structure of dithia3.3naphthalenoparacyclophane was confirmed using single-crystal XRD, revealing the spatial arrangement of the bridged naphthalene and benzene (B151609) rings. acs.org In another study, the molecular structures of a series of ferrocenyl-functionalized naphthalenes were determined by SCXRD, showing various inter- and intramolecular π-interactions. rsc.org

While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography are directly applicable. A hypothetical crystallographic study on a chiral derivative of this compound would involve the growth of a single crystal of sufficient quality. This crystal would then be analyzed using a diffractometer to obtain a diffraction pattern, which, through complex mathematical processing, yields the electron density map of the molecule. From this map, the precise positions of all atoms, including the heavy iodine atom which facilitates the determination of absolute stereochemistry using anomalous dispersion, can be determined.

Table 1: Representative Crystallographic Data for Substituted Naphthalene Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2,3-Dichloronaphthalene | Monoclinic | P21/c | Herringbone packing | rsc.org |

| 2,3-Dibromonaphthalene | Monoclinic | P21/c | Isostructural with 2,3-DCN, herringbone packing | rsc.org |

| 1-Ferrocenyl-2-methyl-naphthalene | Triclinic | P-1 | T-shaped and parallel displaced π-arrangements | rsc.org |

This table is interactive. You can sort the data by clicking on the column headers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Studies (within academic research context)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

Functional Group Analysis:

For this compound, FT-IR and Raman spectroscopy would be expected to show characteristic vibrational bands for the substituted naphthalene core. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the naphthalene ring system give rise to a series of bands between 1650 cm⁻¹ and 1400 cm⁻¹. The out-of-plane C-H bending vibrations, which are often intense in the infrared spectra of aromatic compounds, are expected in the 900-650 cm⁻¹ region and are sensitive to the substitution pattern. mdpi.com

The presence of the methyl and iodo substituents would also give rise to specific vibrational modes. The C-H stretching and bending vibrations of the methyl group are anticipated around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

While a dedicated spectrum for this compound is not readily found, data for related compounds like 1-methylnaphthalene (B46632) and 1-iodonaphthalene (B165133) can provide insights. The FT-IR spectrum of 1-methylnaphthalene shows characteristic peaks for the methyl group and the aromatic system. researchgate.net Similarly, the infrared spectrum of 1-iodonaphthalene is available in spectral databases. nist.gov

Polymorphism Studies:

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties. Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for identifying and characterizing polymorphs. researchgate.netcoherent.com

The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is particularly sensitive to the crystal lattice structure and intermolecular interactions. coherent.com These lattice vibrations (phonons) provide a unique fingerprint for each polymorphic form. coherent.com Variable-temperature Raman spectroscopy can be employed to study solid-state phase transitions between polymorphs. researchgate.net

In the context of naphthalene derivatives, polymorphism has been studied using a combination of techniques including differential scanning calorimetry (DSC), X-ray diffraction, and vibrational spectroscopy. researchgate.net For instance, N,N'-dialkyl-naphthalene diimides have been shown to exhibit a rich polymorphic behavior, with different crystalline forms being identified through their distinct vibrational spectra. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to assign vibrational modes and understand the structural differences between polymorphs. mdpi.comchemrxiv.org

Although no specific polymorphism studies on this compound are documented, the methodologies are well-established. A research study would involve crystallizing the compound under different conditions to potentially obtain different polymorphs. These forms would then be analyzed by FT-IR and Raman spectroscopy. Any observed differences in the spectra, especially in the low-frequency Raman region, would indicate the presence of polymorphism.

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1650 - 1400 |

| Aromatic C-H | Out-of-plane bending | 900 - 650 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2975 - 2850 |

| Methyl C-H | Asymmetric/Symmetric Bending | 1460 - 1375 |

This table is interactive. You can sort the data by clicking on the column headers.

1 Iodo 6 Methylnaphthalene As a Versatile Synthetic Intermediate in Organic Synthesis

Precursor for Advanced Polycyclic Aromatic Hydrocarbon (PAH) Synthesis

The synthesis of large, complex polycyclic aromatic hydrocarbons (PAHs) is a significant area of research, driven by their applications in materials science and electronics. 1-Iodo-6-methylnaphthalene is an ideal starting material for extending the aromatic system through carbon-carbon bond-forming reactions. The carbon-iodine bond is relatively weak and highly polarizable, making the 1-position of the naphthalene (B1677914) ring susceptible to oxidative addition by transition metal catalysts, particularly palladium and copper.

This reactivity is widely exploited in various cross-coupling methodologies to build larger PAH frameworks. For instance, in Suzuki-Miyaura coupling, this compound can be reacted with arylboronic acids to form biaryl or polyaryl systems. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, which can then undergo further cyclization reactions to create new fused rings. gold-chemistry.orgrsc.org The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, can be used to synthesize symmetric biaryls from this compound or to couple it with other aryl fragments. organic-chemistry.orgwikipedia.org These reactions are fundamental for the controlled, step-wise construction of precisely substituted PAHs.

| Coupling Reaction | Reactant Partner | Catalyst System (Typical) | Resulting Bond | Application in PAH Synthesis |

| Suzuki-Miyaura | Arylboronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl | Extension of the naphthalene core; synthesis of substituted binaphthyls and larger polyarenes. |